molecular formula C20H32O6 B119767 20-Hydroxylipoxin B4 CAS No. 148942-81-8

20-Hydroxylipoxin B4

Cat. No. B119767
M. Wt: 368.5 g/mol
InChI Key: ZOMUODAIBQTYLE-CFQAQKEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-Hydroxylipoxin B4 (20-HXB4) is a metabolite of arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in inflammation. 20-HXB4 is a potent lipid mediator that has been shown to have anti-inflammatory and pro-resolving effects in various biological systems. The purpose of

Scientific Research Applications

Role in Inflammation and Cancer

20-Hydroxylipoxin B4 is significant in the context of inflammation and cancer. Cytochrome P450 enzymes like CYP4A11, CYP4F2, and CYP4F3B hydroxylate arachidonic acid to form compounds including 20-HETE, which influences tumor progression, angiogenesis, and blood pressure regulation. Additionally, CYP4F3A catalyzes the ω-hydroxylation of leukotriene B4 to 20-hydroxy leukotriene B4, a process critical for regulating inflammatory responses (Johnson et al., 2015).

Effects on Memory and Neurological Health

In a study on type 1 diabetes mellitus in rats, 20-hydroxyecdysone (20E) was shown to improve memory deficits. It reversed conditions like significant memory loss and hippocampus damage in diabetic rats, suggesting its protective role in counteracting memory deficits, potentially through enhancing antioxidative ability in the brain (Xia et al., 2014).

Pharmacology and Medical Applications

20E, as an ecdysteroid, has applications in stimulating synthesis of protein and nucleic-acid in mammalian tissues, promoting metabolism, and regulating immunological functions and the central nervous system. It demonstrates antioxidative activity and potential benefits in alleviating hyperglycemia and hyperlipemia (Bi-ping, 2005).

Role in Vasoactivity and Natriuretic Effects

The formation of 20-Hydroxyeicosatetraenoic acid (20-HETE) in the human kidney, a derivative of 20-hydroxylipoxin B4, has specific effects on kidney vascular and tubular function influencing blood pressure control. CYP4F2 and CYP4A11 are key enzymes in converting arachidonic acid to 20-HETE, impacting renal functions like regulation of salt and water balance, and arterial blood pressure (Lasker et al., 2000).

Therapeutic Potential for Various Diseases

20-Hydroxyecdysone exhibits potential for treating neuromuscular, cardio-metabolic, and respiratory diseases. Its effects have been evaluated in early stage clinical trials, showing potential benefits due to its anabolic, hypolipidemic, anti-diabetic, anti-inflammatory, and hepatoprotective properties. Its mechanism involves activation of the Mas1 receptor, a key component of the renin–angiotensin system (Dinan et al., 2021).

properties

CAS RN

148942-81-8

Product Name

20-Hydroxylipoxin B4

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

(5S,6E,8Z,10E,12E,14R,15S)-5,14,15,20-tetrahydroxyicosa-6,8,10,12-tetraenoic acid

InChI

InChI=1S/C20H32O6/c21-16-9-5-8-14-19(24)18(23)13-7-4-2-1-3-6-11-17(22)12-10-15-20(25)26/h1-4,6-7,11,13,17-19,21-24H,5,8-10,12,14-16H2,(H,25,26)/b3-1-,4-2+,11-6+,13-7+/t17-,18-,19+/m1/s1

InChI Key

ZOMUODAIBQTYLE-CFQAQKEBSA-N

Isomeric SMILES

C(CC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O)O)CCO

SMILES

C(CCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O)CCO

Canonical SMILES

C(CCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O)CCO

synonyms

20-hydroxy-lipoxin B4
20-hydroxylipoxin B4
20-OH-LXB4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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